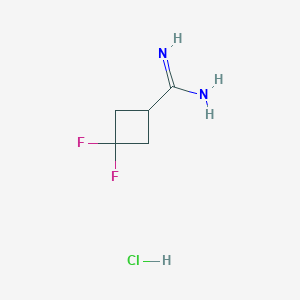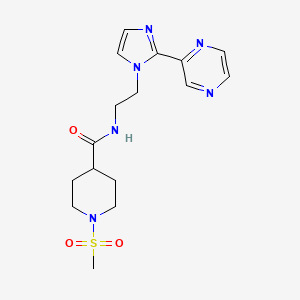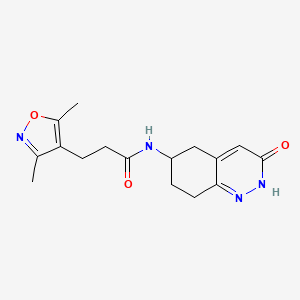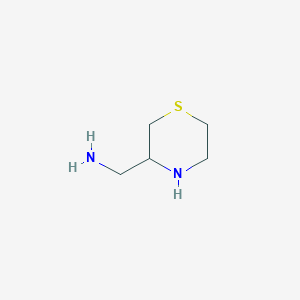
3,3-Difluorocyclobutanecarboxamidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluorocyclobutanecarboxamidine;hydrochloride is a chemical compound with the molecular formula C5H8F2N2·HCl. It is a relatively new compound used primarily in scientific research and industrial applications. This compound is known for its unique structure, which includes a cyclobutane ring substituted with two fluorine atoms and a carboximidamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluorocyclobutanecarboxamidine;hydrochloride typically involves the fluorination of cyclobutane derivatives followed by the introduction of the carboximidamide group. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the selective substitution of hydrogen atoms with fluorine.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of specialized equipment and reagents is essential to achieve high yields and purity. The final product is usually obtained as a hydrochloride salt to enhance its stability and solubility.
化学反応の分析
Types of Reactions
3,3-Difluorocyclobutanecarboxamidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenating agents (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
3,3-Difluorocyclobutanecarboxamidine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3-Difluorocyclobutanecarboxamidine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, potentially affecting their function. The carboximidamide group may also interact with enzymes and receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
- 3,3-Difluorocyclobutane-1-carboxylic acid
- 3,3-Difluorocyclobutane-1-carboxamide
- 3,3-Difluorocyclobutane-1-carboxylate
Uniqueness
3,3-Difluorocyclobutanecarboxamidine;hydrochloride is unique due to its specific combination of a cyclobutane ring, fluorine atoms, and a carboximidamide group. This structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
特性
IUPAC Name |
3,3-difluorocyclobutane-1-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N2.ClH/c6-5(7)1-3(2-5)4(8)9;/h3H,1-2H2,(H3,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHFRYLGAATLPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2698105.png)

![(2E)-1-[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one hydrochloride](/img/structure/B2698109.png)
![3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2698110.png)
![1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B2698111.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2698117.png)

![2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B2698121.png)
![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2698123.png)
